2,2,2-Trifluoroethyl 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylate is a compound that features a trifluoroethyl group and a thiazole ring substituted with methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which are known for their ability to introduce trifluoromethyl groups into organic molecules . The reaction conditions often include the use of radical initiators and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups present on the thiazole ring.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,2,2-Trifluoroethyl 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylate involves its interaction with molecular targets through its trifluoroethyl and thiazole groups. These interactions can modulate biological pathways by binding to specific enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate
- (2,2,2-Trifluoroethyl)benzene
- 2,5-Bis(trifluoromethyl)aniline
Uniqueness
2,2,2-Trifluoroethyl 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylate is unique due to the presence of both trifluoroethyl and thiazole groups, which confer distinct chemical properties. The combination of these groups allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8F3NO2S3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H8F3NO2S3/c1-15-5-4(7(16-2)17-12-5)6(13)14-3-8(9,10)11/h3H2,1-2H3 |
InChI Key |
ZZPYXHXXYFHVSC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NS1)SC)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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